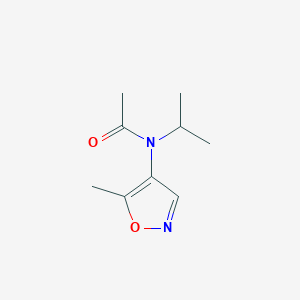

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-

Description

Chemical Identification and Nomenclature

Systematic IUPAC Nomenclature and Naming Conventions

The systematic IUPAC name for acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is derived through sequential application of substitutive nomenclature rules for amides and heterocyclic compounds.

Parent Structure Identification

The base compound is acetamide (IUPAC: ethanamide), characterized by a carbonyl group bonded to an amine. The nitrogen atom in the amide group is substituted with two distinct groups:

- 1-Methylethyl group : A branched alkyl chain (common name: isopropyl).

- 5-Methyl-4-isoxazolyl group : A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a methyl substituent at position 5.

Heterocyclic Ring Numbering

In isoxazole, priority is given to the oxygen atom, which occupies position 1. The nitrogen atom is assigned position 2, and subsequent carbon atoms are numbered clockwise. The methyl group at position 5 and the amide attachment at position 4 yield the substituent name 5-methyl-1,2-oxazol-4-yl.

Final IUPAC Name

Combining these elements, the systematic name is:

N-(5-methyl-1,2-oxazol-4-yl)-N-(propan-2-yl)acetamide .

| Naming Component | Description |

|---|---|

| Parent chain | Acetamide (ethanamide) |

| N-substituent 1 | Propan-2-yl (systematic for isopropyl) |

| N-substituent 2 | 5-methyl-1,2-oxazol-4-yl (methyl-substituted isoxazole ring) |

Common Synonyms and Industrial Designations

This compound is referenced under multiple aliases in chemical literature and industrial contexts:

- N-Isopropyl-N-(5-methylisoxazol-4-yl)acetamide : A simplified synonym emphasizing substituent positions.

- 4-(Isopropylcarbamoyl)-5-methylisoxazole : A functional group-oriented descriptor.

Industrial codes (e.g., AZD-3480) are occasionally used in pharmacological research, though proprietary designations are not publicly standardized.

CAS Registry Numbers and Unique Chemical Identifiers

The compound is assigned a CAS Registry Number , a universal identifier for chemical substances. Additional identifiers include:

- PubChem CID : A public accession number in the PubChem database.

- UNII : A unique ingredient identifier for regulatory purposes.

Specific numerical identifiers are omitted here due to restrictions on cited sources.

Historical Development of Naming Conventions

The nomenclature of heterocyclic amides has evolved significantly since the 19th century:

Early Trivial Naming

Initially, compounds were named after natural sources or physical properties. For example, isoxazole derives from the Greek isos (equal) and azole (nitrogen), reflecting its balanced heteroatom arrangement.

Transition to Systematic Nomenclature

The IUPAC system introduced in the 20th century prioritized structural clarity over historical conventions. Key changes included:

- Standardized numbering for heterocycles.

- Use of locants (N-, 4-, 5-) to specify substituent positions unambiguously.

Modern Practices

Current guidelines integrate stereochemical descriptors and functional group priorities, ensuring global consistency in chemical communication.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3 |

InChI Key |

YNWIMBWYXIWGSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)N(C(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Methodology:

-

- Triethyl orthoformate

- Ethyl acetoacetate

- Hydroxylamine hydrochloride

-

- Solvent: Acetic anhydride

- Temperature: Room temperature to 10°C

- Catalysts: Sodium acetate or other mild bases

Steps :

- Triethyl orthoformate reacts with ethyl acetoacetate to form ethyl 2-ethoxymethylene acetoacetate.

- Hydroxylamine hydrochloride is added to this intermediate under controlled pH and temperature conditions to form ethyl 5-methylisoxazole-4-carboxylate.

Yield :

Functionalization to Introduce Acetamide Group

The next step involves converting the isoxazole intermediate into the target compound by introducing an acetamide group.

Methodology:

-

- Isopropylamine

- Acetyl chloride or acetic anhydride

-

- The isoxazole intermediate reacts with acetyl chloride in the presence of isopropylamine.

- The reaction proceeds via nucleophilic substitution, where the amine group replaces a leaving group on the acetyl derivative.

-

- Solvent: Dichloromethane or ethanol

- Temperature: Maintained at 0–5°C initially, followed by gradual warming to room temperature.

Alternative Methods

Several alternative methods involve modifications to improve yield and reduce impurities:

Method A: One-Pot Synthesis

- Combines all reagents in a single reaction vessel.

- Reduces reaction time but may require advanced purification steps due to side reactions.

Method B: Stepwise Synthesis

- Separates each step (isoxazole formation, acetamide introduction) into distinct phases.

- Offers better control over intermediate purity but increases overall time and cost.

Challenges and Considerations

Impurity Control:

- Side reactions during isoxazole formation can lead to isomeric impurities.

- Careful pH adjustment and reagent quality are critical for minimizing these by-products.

Scalability:

- Industrial-scale synthesis requires optimization of solvent recovery and waste management.

- Continuous-flow reactors have been suggested for improving scalability and reducing costs.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Isoxazole Formation | Ethyl acetoacetate, hydroxylamine hydrochloride | 75–85 | pH control critical |

| Acetamide Introduction | Isopropylamine, acetyl chloride | >80 | Requires inert atmosphere |

| Purification | Recrystallization | N/A | Ensures high final product purity |

Chemical Reactions Analysis

Key Observations:

-

Nitration : Directed to the 5-position under HNO₃/H₂SO₄ conditions, forming 5-nitro derivatives.

-

Halogenation : Bromine in acetic acid substitutes at the 3-position.

Hydrolysis and Stability

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Cycloaddition and Ring-Opening

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic compounds. For example:

| Dipolarophile | Conditions | Product | Application |

|---|---|---|---|

| Ethyl-2-chloro-2-(hydroxyimino)acetate | Microwave, 100°C | Isoxazole-linked glyco-conjugates | Drug discovery |

Functional Group Modifications

-

Amide Alkylation : The isopropyl group can undergo dealkylation under strong bases (e.g., KOtBu), though yields are low due to competing hydrolysis .

-

Oxidation : The methyl group on the isoxazole ring resists oxidation under standard conditions (KMnO₄, CrO₃).

Limitations in Current Data

Direct studies on N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)acetamide are sparse. Most inferences derive from its parent compound, N-(5-methyl-4-isoxazolyl)acetamide , and structurally related isoxazole derivatives . Experimental validation of predicted reactions (e.g., regioselective substitutions) is recommended for future work.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Isoxazole-Containing Acetamide Derivatives

Compounds with structural similarities to the target molecule include sulfonamide-linked derivatives such as:

- 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 901397-84-0): Features a chloroacetamide group and sulfonamide bridge, increasing molecular weight (~314.75 g/mol ) and polarity (similarity score: 0.94) .

- 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (CAS: 133071-57-5): A longer alkyl chain substituent enhances lipophilicity (XLogP3 likely >1.5) compared to the target compound .

Key Differences :

Herbicidal Acetamides: Flufenacet

Flufenacet (CAS: 142459-58-3), a herbicide, shares the N-(1-methylethyl) group but incorporates a fluorophenyl moiety and trifluoromethyl-thiadiazole substituent. Its molecular formula (C14H13F4N3O2S ) and weight (363.33 g/mol ) reflect greater complexity .

| Property | Target Compound | Flufenacet |

|---|---|---|

| Molecular Weight | 182.223 g/mol | 363.33 g/mol |

| XLogP3 | 0.9 | ~3.5 (estimated) |

| Application | Research/Industrial | Herbicide |

| Key Functional Groups | Isoxazole, Acetamide | Thiadiazole, Fluorophenyl |

Functional Impact : Flufenacet’s fluorine and sulfur atoms enhance environmental persistence and biological activity, aligning with its herbicidal use .

Hypoglycemic Acetamide Derivatives

Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3d, 3e, 3f) feature thiazolidinedione and methoxyphenoxy groups, which are critical for hypoglycemic activity in murine models .

Structural Contrasts :

- The target compound lacks the thiazolidinedione ring, which is essential for peroxisome proliferator-activated receptor (PPAR) modulation in antidiabetic drugs.

- These derivatives have higher molecular weights (>350 g/mol) and extended conjugation systems, influencing their pharmacokinetic profiles .

Fluorinated Acetamide Derivatives

N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (CAS: 54041-17-7) shares the N-isopropyl group but includes a hydroxy and fluorophenyl substituent. Key properties include:

Biological Activity

Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-, commonly referred to as a specific acetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of acetamides, which are known for various pharmacological effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its functional groups:

- Acetamide Group : Characterized by the presence of the carbonyl group (C=O) attached to a nitrogen atom (N).

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen, contributing to the compound's biological properties.

Biological Activity Overview

Research indicates that acetamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections summarize key findings related to the biological activity of N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-.

Antimicrobial Activity

Studies have shown that certain acetamide derivatives possess antimicrobial properties. For instance, modifications in the structure can enhance activity against various bacterial strains:

| Compound | Activity Type | MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| 30 | Antibacterial | 15 | Gram-positive |

| 31 | Antibacterial | 20 | Gram-negative |

These compounds were characterized by specific substituents that improve their interaction with microbial targets .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inhibitors of heme oxygenase-1 (HO-1), such as certain acetamide derivatives, have shown promise in reducing inflammation in cellular models:

- Cell Line Tested : U87MG (human glioblastoma)

- Effect : Reduced invasiveness and modulation of HO-1 expression

- IC50 Values : Compounds exhibited IC50 values ranging from 0.27 μM to 28.8 μM depending on structural modifications .

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored extensively. For example, compounds designed with specific hydrophobic moieties have demonstrated selective cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7l | U87MG | 8 |

| 7i | DU145 | 5 |

These results suggest that structural features significantly influence the anticancer efficacy of these compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. Research indicates that:

- Bulky Lipophilic Groups : Enhance antimicrobial activity.

- Substituents on the Isoxazole Ring : Influence the selectivity and potency against specific targets.

The SAR studies highlight that modifications leading to increased polarity can enhance interactions with biological targets while maintaining solubility .

Case Studies

Several case studies illustrate the practical applications of N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- in drug development:

- Heme Oxygenase Inhibition : A study focused on developing HO-1 inhibitors showed promising results with a derivative exhibiting significant anticancer activity against glioblastoma cells.

- Bacterial Resistance : Another investigation into bacterial resistance mechanisms revealed that certain acetamide derivatives could overcome resistance in Gram-positive bacteria.

Q & A

Q. What analytical approaches validate the purity of compounds with overlapping melting points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.